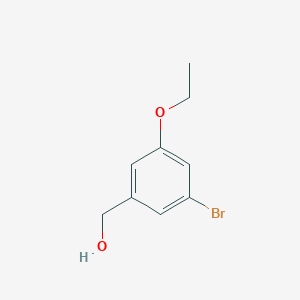

(3-Bromo-5-ethoxyphenyl)methanol

Description

Contextual Significance in Modern Synthetic Chemistry

The significance of (3-Bromo-5-ethoxyphenyl)methanol in modern synthetic chemistry is best understood by examining the importance of its constituent parts. Brominated phenolic derivatives are crucial intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical industry. The presence of a bromine atom on the aromatic ring makes the compound an excellent substrate for numerous cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the straightforward introduction of complex substituents, a common strategy in the development of novel therapeutic agents and functional materials.

Strategic Importance as a Versatile Synthetic Building Block

The strategic value of this compound lies in the orthogonal reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

The Bromine Atom: As a halogen, the bromine atom is a key reactive site for transition-metal-catalyzed cross-coupling reactions. These include the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, which are cornerstone methods for constructing complex molecular frameworks from simpler precursors. This allows for the precise and efficient formation of new bonds at the C3 position of the phenyl ring.

The Hydroxymethyl Group (-CH₂OH): This primary alcohol function is a versatile handle for a variety of chemical transformations. It can be readily oxidized to form the corresponding benzaldehyde (B42025) or benzoic acid, providing entry into a different class of derivatives. Furthermore, it can undergo O-alkylation or esterification to attach other molecular fragments, making it a point of connection in the assembly of larger molecules.

Overview of Research Trajectories Involving the Chemical Compound

While specific published research featuring this compound is not abundant, the research trajectories for this compound can be inferred from studies on structurally similar molecules. These compounds are frequently used as starting materials in multi-step syntheses of biologically active compounds.

For instance, related bromo-alkoxy-benzyl alcohol derivatives are employed in the construction of inhibitors for various enzymes, such as kinases, which are prominent targets in cancer therapy. They are also used to synthesize antagonists for G-protein coupled receptors (GPCRs), a large family of drug targets. The synthetic pathway often involves an initial cross-coupling reaction at the bromine site, followed by modification of the hydroxymethyl group to link different parts of the final molecule.

Future research involving this compound is anticipated to focus on its application as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials for organic electronics. Its availability and the predictable reactivity of its functional groups make it an attractive and cost-effective choice for chemists engaged in discovery and process development.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBSBRLAHOKZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Bromo 5 Ethoxyphenyl Methanol

Established Synthetic Pathways to the Core Structure

The primary and most well-documented method for the synthesis of (3-Bromo-5-ethoxyphenyl)methanol involves the reduction of a corresponding ester precursor, typically methyl or ethyl 3-bromo-5-ethoxybenzoate. This transformation is a cornerstone of organic synthesis, and its application to this specific substrate has been a subject of study.

Reduction of Ester Precursors to this compound

The conversion of an ester to a primary alcohol is a fundamental reductive transformation. In the context of synthesizing this compound, the starting material is generally methyl 3-bromo-5-ethoxybenzoate. This precursor can be synthesized from 3-bromo-5-hydroxybenzoic acid through esterification and subsequent etherification.

A common route to the necessary precursor, 3-bromo-5-ethoxybenzoic acid, involves the hydrolysis of its corresponding ethyl ester. For instance, treatment of ethyl 3-bromo-5-ethoxybenzoate with sodium hydroxide (B78521) in methanol (B129727) for three hours, followed by an acidic workup, can yield 3-bromo-5-ethoxybenzoic acid in high purity (97% yield). rsc.org This acid can then be re-esterified to the methyl ester if required for the subsequent reduction step.

The reduction of the ester to the target alcohol is typically achieved using powerful reducing agents capable of reducing the ester functional group.

The reduction of esters to primary alcohols by metal hydrides like lithium aluminum hydride (LiAlH₄) is a well-understood process. masterorganicchemistry.com The reaction proceeds through a two-step mechanism. Initially, a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (e.g., methoxide (B1231860) or ethoxide) as a leaving group to form an aldehyde.

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of the hydride reagent. This second nucleophilic attack by a hydride ion on the aldehyde's carbonyl carbon generates an alkoxide intermediate. Finally, a workup step, typically involving the addition of water or a dilute acid, protonates the alkoxide to yield the primary alcohol, in this case, this compound.

Due to the high reactivity of LiAlH₄, it is crucial to carry out the reaction in anhydrous ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent its violent reaction with water.

The optimization of reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of reducing agent, solvent, temperature, and reaction time.

While lithium aluminum hydride is a highly effective reagent for this transformation, its lack of selectivity and hazardous nature have prompted the exploration of other reducing agents. The following table outlines a comparison of potential reducing agents for the synthesis of this compound from its methyl ester precursor.

| Reducing Agent | Solvent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temperature | High reactivity, excellent yields | Highly reactive with protic solvents, pyrophoric, not selective |

| Sodium Borohydride (B1222165) (NaBH₄) with a catalyst | Methanol or Ethanol (B145695) | Room temperature to reflux | Milder, safer to handle | Generally requires a catalyst or higher temperatures for ester reduction |

| Borane-Dimethyl Sulfide (B99878) (BH₃·SMe₂) | THF | Room temperature to reflux | Good for reducing carboxylic acids, can be more selective than LiAlH₄ | Pungent odor, may require longer reaction times |

The choice of solvent can also influence the reaction's efficiency. Ethereal solvents are standard for LiAlH₄ reductions due to their inertness. For borane (B79455) reductions, THF is a common choice. The temperature is another crucial factor; initiating the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help control the exothermic nature of the reduction with LiAlH₄.

Alternative Synthetic Routes to this compound

In addition to the reduction of ester precursors, alternative synthetic strategies are continually being explored to enhance efficiency, reduce environmental impact, and utilize different starting materials.

One alternative approach involves the reduction of the corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid, directly to the alcohol. Borane-dimethyl sulfide complex (BH₃·SMe₂) is a particularly effective reagent for this transformation, offering a milder alternative to LiAlH₄.

Another potential route could involve the formylation of a suitable precursor to yield 3-bromo-5-ethoxybenzaldehyde, followed by its reduction. The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be achieved with milder reducing agents like sodium borohydride (NaBH₄).

Furthermore, the use of a Grignard reagent derived from 1-bromo-3-ethoxy-5-iodobenzene with formaldehyde (B43269) could theoretically produce this compound. However, the synthesis and selective reaction of such a Grignard reagent would present significant challenges.

When evaluating different synthetic routes, it is essential to consider not only the yield but also the principles of green chemistry. These principles advocate for the use of less hazardous chemicals, the generation of less waste, and the use of renewable feedstocks.

The traditional LiAlH₄ reduction, while efficient in terms of yield, scores poorly on the green chemistry scale due to the hazardous nature of the reagent and the generation of aluminum salts as waste. The use of borane reagents is a step towards a greener process, although the reagents themselves are not without hazards.

A truly "green" synthesis of this compound might involve catalytic hydrogenation of the ester or carboxylic acid precursor. This method would use molecular hydrogen as the reductant and a heterogeneous catalyst, which can be easily recovered and reused, thus minimizing waste. However, the development of an effective catalyst for this specific substrate would require further research.

The following table provides a comparative overview of different synthetic pathways based on efficiency and green chemistry considerations.

| Synthetic Pathway | Precursor | Key Reagents | Yield | Green Chemistry Considerations |

| Ester Reduction | Methyl 3-bromo-5-ethoxybenzoate | LiAlH₄ | High | Use of a hazardous and pyrophoric reagent, generation of metal salt waste. |

| Carboxylic Acid Reduction | 3-Bromo-5-ethoxybenzoic acid | BH₃·SMe₂ | Good to High | Milder than LiAlH₄, but still a hazardous reagent with a strong odor. |

| Aldehyde Reduction | 3-Bromo-5-ethoxybenzaldehyde | NaBH₄ | High | Milder and safer reducing agent, but requires an additional step to synthesize the aldehyde. |

| Catalytic Hydrogenation | Methyl 3-bromo-5-ethoxybenzoate or 3-bromo-5-ethoxybenzoic acid | H₂, Metal Catalyst | Potentially High | Atom economical, catalyst can be recycled, environmentally benign. Catalyst development is a challenge. beilstein-journals.org |

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals two primary logical disconnections that inform its synthesis. These disconnections point to plausible precursor molecules and the corresponding forward synthetic reactions required to assemble the target compound.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-O Bond of the Ether): The first disconnection breaks the bond between the aromatic ring and the ethoxy group. This suggests an etherification reaction as the final step, starting from (3-bromo-5-hydroxyphenyl)methanol. This pathway is designated as Route A . The synthesis would involve the selective ethylation of the phenolic hydroxyl group.

Disconnection 2 (C-OH Bond of the Alcohol): The second disconnection targets the benzylic alcohol. This functional group can be formed through the reduction of a corresponding aldehyde, (3-bromo-5-ethoxy)benzaldehyde. This pathway is designated as Route B . This approach requires the prior synthesis of the aldehyde intermediate, which in turn can be prepared from a commercially available starting material like 3-bromo-5-hydroxybenzaldehyde (B172141) via etherification.

These two retrosynthetic pathways offer viable strategies for the laboratory-scale synthesis of this compound.

The synthesis of this compound can be effectively achieved through two primary methodologies, each originating from different commercially available precursors.

Route A: Etherification of (3-Bromo-5-hydroxyphenyl)methanol

This synthetic approach commences with (3-bromo-5-hydroxyphenyl)methanol, a compound that is available as a research chemical. cymitquimica.combiosynth.com The key transformation in this route is the selective etherification of the phenolic hydroxyl group to form the desired ethoxy substituent.

The reaction typically involves the deprotonation of the more acidic phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This is followed by a nucleophilic substitution reaction (Williamson ether synthesis) with an ethylating agent, such as ethyl iodide or diethyl sulfate.

Table 1: Reaction Parameters for Etherification of (3-Bromo-5-hydroxyphenyl)methanol

| Parameter | Condition | Purpose |

| Starting Material | (3-Bromo-5-hydroxyphenyl)methanol | Provides the core molecular scaffold. |

| Ethylating Agent | Ethyl iodide, Diethyl sulfate | Source of the ethyl group. |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Deprotonates the phenolic hydroxyl group. |

| Solvent | N,N-Dimethylformamide (DMF), Acetone | Provides a medium for the reaction. |

| Temperature | Room temperature to reflux | To facilitate the reaction kinetics. |

A similar etherification is documented in the synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde (B1271231) from 5-bromovanillin, where potassium carbonate is used as the base in DMF. prepchem.com

Route B: Reduction of (3-Bromo-5-ethoxy)benzaldehyde

An alternative and commonly employed strategy involves the reduction of the aldehyde functional group of (3-bromo-5-ethoxy)benzaldehyde. This intermediate is also commercially available. manchesterorganics.com

The reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents.

Table 2: Reducing Agents for the Conversion of (3-Bromo-5-ethoxy)benzaldehyde

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | 0 °C to room temperature. |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature (requires anhydrous conditions). |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | Low temperatures (e.g., -78 °C to 0 °C). semanticscholar.org |

The synthesis of (3-bromo-4-methylphenyl)methanol (B151461) from 3-bromo-4-methylbenzaldehyde (B184093) using sodium borohydride in methanol provides a well-documented precedent for this type of reduction. chemicalbook.com

The precursor, (3-bromo-5-ethoxy)benzaldehyde, can itself be synthesized from the more readily available 3-bromo-5-hydroxybenzaldehyde through an etherification reaction analogous to that described in Route A.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Ethoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) for Functional Group and Connectivity Assignment

The ¹H NMR spectrum of (3-Bromo-5-ethoxyphenyl)methanol is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. The proton at the C2 position, situated between the bromo and ethoxy groups, would appear as a triplet. The protons at the C4 and C6 positions would each present as a triplet, with their precise chemical shifts influenced by the neighboring substituents.

The ethoxy group would be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a classic ethyl pattern arising from their mutual spin-spin coupling. The benzylic methylene protons of the methanol (B129727) group would likely appear as a singlet, though coupling to the hydroxyl proton might be observed under certain conditions. The hydroxyl proton itself is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-H2 | 7.1-7.3 | t | ~1.5-2.0 |

| Ar-H4 | 6.9-7.1 | t | ~2.0-2.5 |

| Ar-H6 | 6.8-7.0 | t | ~2.0 |

| -OCH₂CH₃ | 3.9-4.1 | q | ~7.0 |

| -OCH₂CH₃ | 1.3-1.5 | t | ~7.0 |

| -CH₂OH | 4.5-4.7 | s | - |

| -OH | Variable | br s | - |

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbon atom bearing the bromine (C3) would be significantly deshielded. The carbons bonded to the oxygen of the ethoxy group (C5) and the benzylic carbon would also show characteristic downfield shifts. The remaining aromatic carbons (C1, C2, C4, C6) would have chemical shifts determined by the cumulative electronic effects of the substituents. The two carbons of the ethyl group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~145 |

| C2 | ~115 |

| C3 | ~123 |

| C4 | ~120 |

| C5 | ~159 |

| C6 | ~114 |

| -CH₂OH | ~65 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

Two-Dimensional NMR Techniques for Complex Structural Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY and HSQC for Proton-Proton and Proton-Carbon Correlations

A COSY (Correlation Spectroscopy) experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum directly correlates each proton signal with the signal of the carbon to which it is attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC for Long-Range Carbon-Proton Connectivity

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The benzylic protons showing correlations to the aromatic carbons C1, C2, and C6.

The methylene protons of the ethoxy group correlating with the aromatic carbon C5.

The aromatic protons showing long-range correlations to various carbons in the ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₉H₁₁BrO₂). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of the hydroxyl group or the entire hydroxymethyl group. The presence of the ethoxy group could lead to the loss of an ethyl radical or ethylene (B1197577). The bromine atom could also be lost as a radical.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

| 230/232 | [M]⁺ (Molecular ion) |

| 201/203 | [M - C₂H₅]⁺ |

| 199/201 | [M - CH₂OH]⁺ |

| 151 | [M - Br]⁺ |

| 123 | [M - Br - C₂H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. nih.govpnnl.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C9H11BrO2, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine, which has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 m/z units (the M+ and M+2 peaks). libretexts.org

The calculated monoisotopic mass provides a highly specific identifier for the compound in complex mixtures and serves as a primary confirmation of its identity. A comparison with the experimentally measured mass, typically with a mass accuracy of less than 5 ppm, validates the proposed elemental composition. nih.gov

Table 1: Theoretical Isotopic Mass Data for this compound

| Formula | Adduct | Isotope | Theoretical m/z |

|---|---|---|---|

| C9H11BrO2 | [M]⁺ | ⁷⁹Br | 229.99423 |

| C9H11BrO2 | [M]⁺ | ⁸¹Br | 231.99218 |

| C9H11BrO2 | [M+H]⁺ | ⁷⁹Br | 231.00199 |

| C9H11BrO2 | [M+H]⁺ | ⁸¹Br | 233.00004 |

| C9H11BrO2 | [M+Na]⁺ | ⁷⁹Br | 252.98394 |

This table presents calculated values. Experimental values are determined via HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking down into smaller, characteristic ions. The fragmentation pathways are predictable based on the functional groups present in the molecule. libretexts.orgyoutube.com

For this compound, several key fragmentation processes are expected:

Alpha-Cleavage: Alcohols commonly undergo cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this would involve the loss of the hydroxymethyl group (•CH₂OH, 31 Da) or, more favorably, the loss of a hydrogen radical from the benzylic position to form a stable benzylic cation. The most prominent alpha-cleavage is the loss of the hydrogen from the alcohol, leading to a resonance-stabilized cation.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an alkene radical cation. libretexts.orglibretexts.org

Ether Cleavage: The ethoxy group can fragment through the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethylene molecule (C₂H₄, 28 Da).

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).

The resulting fragment ions help to piece together the molecular structure, confirming the presence and connectivity of the hydroxymethyl, ethoxy, and bromo substituents on the phenyl ring. sphinxsai.com

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Description |

|---|---|---|

| [M-H]⁺ | H• | Loss of a hydrogen radical from the alcohol |

| [M-H₂O]⁺• | H₂O | Dehydration (loss of water) |

| [M-C₂H₄]⁺• | C₂H₄ | Loss of ethylene from the ethoxy group |

| [M-C₂H₅]⁺ | •C₂H₅ | Loss of an ethyl radical from the ethoxy group |

| [M-CH₂OH]⁺ | •CH₂OH | Alpha-cleavage, loss of the hydroxymethyl radical |

This table is based on general fragmentation principles for this class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. libretexts.org The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

O-H Stretch: A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the alcohol. The broadness is a result of intermolecular hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methylene groups will be observed as sharper peaks just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. theaic.org

Aromatic C=C Bends: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually produce several sharp peaks in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretches: Two distinct C-O stretching absorptions are anticipated. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch will likely show a strong band around 1200-1250 cm⁻¹ (asymmetric) and near 1040 cm⁻¹ (symmetric). researchgate.net

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region, typically between 500 and 690 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3650 - 3200 | O-H Stretch (broad) | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl-alkyl ether |

| 1050 - 1000 | C-O Stretch | Primary alcohol & Ether (symmetric) |

This table presents expected absorption ranges based on established spectroscopic data for similar functional groups. theaic.orgcdnsciencepub.comresearchgate.net

Advanced X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. uconn.edu This technique can precisely measure bond lengths, bond angles, and torsion angles within the molecule. mdpi.comresearchgate.net

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the benzene ring and the spatial arrangement of its substituents.

The conformation of the ethoxy and hydroxymethyl groups relative to the plane of the aromatic ring.

Crucial information about intermolecular interactions that govern the crystal packing. mdpi.com This includes identifying and characterizing hydrogen bonds formed by the hydroxyl group, which are fundamental to the supramolecular architecture. researchgate.net Other potential non-covalent interactions, such as π-π stacking or halogen bonding involving the bromine atom, could also be elucidated. nih.gov

As of the latest literature surveys, a specific crystal structure for this compound has not been reported. However, analysis of related structures, such as other substituted benzyl alcohols or brominated aromatic compounds, provides a strong basis for predicting the types of structural features and intermolecular forces that would be observed. mdpi.comresearchgate.net Such an analysis would be critical for understanding its physical properties and for applications in materials science and crystal engineering.

Chemical Transformations and Derivatization Strategies for 3 Bromo 5 Ethoxyphenyl Methanol

Reactions Involving the Hydroxyl Group of (3-Bromo-5-ethoxyphenyl)methanol

The primary alcohol functionality of this compound is a prime site for several key transformations, including the formation of esters and ethers, oxidation to carbonyl compounds, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of an acid catalyst or a coupling agent. This reaction converts the alcohol into an ester, modifying the molecule's steric and electronic properties.

Etherification involves the formation of an ether linkage (C-O-C). A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. These reactions are fundamental for introducing a variety of functional groups and for protecting the hydroxyl group during subsequent transformations.

Table 1: Representative Esterification and Etherification Reactions Data for the analogous compound (3-bromo-5-methoxyphenyl)methanol (B1278437) is used to illustrate these typical transformations.

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | (3-bromo-5-methoxyphenyl)methanol | Acrylic acid, Esterification catalyst | (3-bromo-5-methoxyphenyl)methyl acrylate |

| Etherification (Williamson) | (3-bromo-5-methoxyphenyl)methanol | 1) Sodium hydride (NaH); 2) Alkyl halide (R-X) | 3-bromo-1-(alkoxymethyl)-5-methoxybenzene |

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The selective oxidation to the corresponding aldehyde, 3-bromo-5-ethoxybenzaldehyde, can be accomplished using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM). Over-oxidation to the carboxylic acid is a common side reaction if conditions are not carefully controlled.

For the synthesis of the corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium will facilitate the complete oxidation of the primary alcohol.

Table 2: Oxidation of this compound Reaction conditions for the analogous methoxy (B1213986) compound are shown.

| Target Product | Reagent | Typical Conditions | Product Name |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 3-Bromo-5-methoxybenzaldehyde nih.gov |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, heat, followed by acid workup | 3-Bromo-5-methoxybenzoic acid bldpharm.com |

Mitsunobu Reaction and Related Inversion of Stereochemistry

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of other functional groups, such as esters, ethers, and azides, under mild conditions. nih.gov The reaction typically involves an alcohol, a nucleophile (often a compound with an acidic proton), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The process activates the hydroxyl group, facilitating its substitution by the nucleophile. nih.gov A key feature of the Mitsunobu reaction with secondary alcohols is the clean inversion of stereochemistry at the carbinol center. nih.gov While this compound is a primary alcohol and thus lacks a stereocenter to invert, the Mitsunobu reaction remains a highly effective method for nucleophilic substitution, often succeeding where direct Sₙ2 reactions fail.

Reactions Involving the Bromo Substituent on the Phenyl Ring

The bromo substituent on the phenyl ring is a versatile handle for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction creates a C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org The aryl bromide of this compound can be efficiently coupled with various aryl or vinyl boronic acids to synthesize biaryl and styrenyl derivatives, respectively.

Table 3: Example of Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/Water wikipedia.orgdiva-portal.org | Biaryl methanol (B129727) derivative |

Heck-Mizoroki Reaction:

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. The transformation generally exhibits high trans selectivity. organic-chemistry.org this compound can react with alkenes like acrylates, styrenes, or other vinyl compounds at the bromide position to extend the carbon framework.

Table 4: Example of Heck-Mizoroki Reaction

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., Butyl acrylate) | Pd(OAc)₂/PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile nih.govorganic-chemistry.org | Substituted cinnamate (B1238496) ester derivative |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.org This method provides a direct route to arylalkynes. The reaction of this compound with a terminal alkyne introduces an alkynyl moiety onto the phenyl ring, a valuable functional group for further synthetic elaborations.

Table 5: Example of Sonogashira Coupling

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF wikipedia.orglibretexts.org | Alkynylphenyl methanol derivative |

Nickel-Catalyzed Coupling Methodologies

The carbon-bromine bond in this compound is a prime site for nickel-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Nickel catalysts are often favored for their lower cost and unique reactivity compared to palladium. Various established coupling reactions can be applied to this substrate. nih.gov

Key nickel-catalyzed reactions applicable to this molecule include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives.

Kumada Coupling: Coupling with Grignard reagents (e.g., alkyl, aryl, or vinyl magnesium halides). nih.gov

Negishi Coupling: Reaction with organozinc reagents, offering good functional group tolerance. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, a reaction for which nickel catalysis is well-established. rsc.org

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with primary or secondary amines.

In these transformations, the nickel(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. The hydroxymethyl group is generally tolerant of these conditions, although its protection may be beneficial in certain cases to prevent side reactions.

Table 1: Potential Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | (3-Ethoxy-5-phenylphenyl)methanol |

| Kumada | Methylmagnesium bromide | (3-Ethoxy-5-methylphenyl)methanol |

| Sonogashira | Phenylacetylene | (3-Ethoxy-5-(phenylethynyl)phenyl)methanol |

| Buchwald-Hartwig | Morpholine | (3-Ethoxy-5-(morpholin-4-yl)phenyl)methanol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Classical nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

The structure of this compound, with its electron-donating ethoxy and weakly deactivating hydroxymethyl groups, renders the aromatic ring electron-rich. Consequently, it is not activated towards classical SNAr, and such reactions are generally not feasible under standard conditions. However, recent advancements in organic synthesis have developed methods for SNAr on electron-neutral or electron-rich arenes. These reactions often proceed through alternative pathways, such as a concerted mechanism (C-SNAr) or require transition-metal catalysis to facilitate the substitution. nih.gov For instance, rhodium or ruthenium complexes can coordinate to the aromatic ring, increasing its electrophilicity and enabling nucleophilic attack.

Table 2: Hypothetical Nucleophilic Aromatic Substitution Products

| Nucleophile | Potential Product (Requires non-classical conditions) |

|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | (3-Ethoxy-5-methoxyphenyl)methanol |

| Sodium cyanide (NaCN) | (3-Ethoxy-5-cyanophenyl)methanol |

| Pyrrolidine | (3-Ethoxy-5-(pyrrolidin-1-yl)phenyl)methanol |

Lithiation and Grignard Reactions

The bromo-substituent allows for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. However, a critical consideration for this compound is the presence of the acidic benzylic alcohol proton. Grignard and organolithium reagents are exceptionally strong bases and will be quenched by this acidic proton, preventing the desired reaction at the aromatic ring. masterorganicchemistry.comyoutube.com

Therefore, a protection strategy is mandatory. The alcohol group must first be converted into a non-acidic protecting group, such as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), before the formation of the organometallic reagent. youtube.com The protected intermediate can then undergo metal-halogen exchange with magnesium (for Grignard) or an alkyllithium reagent (for lithiation). This newly formed nucleophilic carbon center can then react with a wide range of electrophiles. youtube.commasterorganicchemistry.com A final deprotection step regenerates the alcohol.

The typical reaction sequence is as follows:

Protection: Reaction of the alcohol with a protecting group reagent (e.g., TBDMS-Cl, imidazole).

Formation of Organometallic: Reaction of the protected aryl bromide with Mg metal or n-BuLi.

Reaction with Electrophile: Addition of an electrophile such as an aldehyde, ketone, or carbon dioxide.

Deprotection: Removal of the protecting group (e.g., with a fluoride (B91410) source like TBAF for silyl ethers) to yield the final product.

Table 3: Grignard/Lithiation Reactions with a Protecting Group Strategy

| Electrophile | Intermediate Product (after electrophilic attack) | Final Product (after deprotection) |

|---|---|---|

| Carbon Dioxide (CO₂) | 3-Ethoxy-5-((t-butyldimethylsilyloxy)methyl)benzoic acid | 3-Ethoxy-5-(hydroxymethyl)benzoic acid |

| Acetone | 2-(3-Ethoxy-5-((t-butyldimethylsilyloxy)methyl)phenyl)propan-2-ol | 2-(3-Ethoxy-5-(hydroxymethyl)phenyl)propan-2-ol |

| Formaldehyde (B43269) | (3-Ethoxy-5-((t-butyldimethylsilyloxy)methyl)phenyl)methanol | (3-Ethoxybenzene-1,5-diyl)dimethanol |

Transformations of the Ethoxy Group

The ethoxy group, an aryl alkyl ether, is generally stable but can be cleaved under strongly acidic conditions. openstax.orgmasterorganicchemistry.com This transformation is a key method for converting the ethoxy functionality into a hydroxyl group (a phenol). The most common reagents for this ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). libretexts.org

The mechanism for cleavage with HBr or HI involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the ethoxy group into a good leaving group (ethanol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether via an SN2 mechanism. In the case of an ethyl phenyl ether, the attack occurs on the ethyl group. libretexts.org

This process results in the formation of a phenol (B47542) and an ethyl halide. Using excess acid can potentially lead to further reaction with the benzylic alcohol, though conditions can often be controlled to favor selective ether cleavage.

Table 4: Cleavage of the Ethoxy Group

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Heat | (3-Bromo-5-hydroxyphenyl)methanol + Bromoethane |

| Hydroiodic Acid (HI) | Heat | (3-Bromo-5-hydroxyphenyl)methanol + Iodoethane |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to r.t. | (3-Bromo-5-hydroxyphenyl)methanol + Bromoethane |

Regioselective Functionalization of the Aromatic Ring System

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is directed by the existing substituents. The regiochemical outcome is determined by the balance of their activating/deactivating and directing effects.

-OCH₂CH₃ (Ethoxy): A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect.

-Br (Bromo): A deactivating, ortho, para-directing group due to its -I (inductive) and +R effects.

-CH₂OH (Hydroxymethyl): A weakly deactivating, ortho, para-directing group.

The hierarchy of directing influence is dominated by the most activating group. Therefore, the ethoxy group will primarily control the position of incoming electrophiles. The positions ortho to the ethoxy group (C4 and C6) are the most activated and sterically accessible sites for substitution. The para position is blocked by the bromo substituent.

Common electrophilic substitution reactions would be expected to yield products substituted at the C4 or C6 position. niscpr.res.in

Table 5: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | (2,3-Dibromo-5-ethoxyphenyl)methanol and/or (3,4-Dibromo-5-ethoxyphenyl)methanol |

| Nitration | HNO₃ / H₂SO₄ | (3-Bromo-5-ethoxy-4-nitrophenyl)methanol and/or (3-Bromo-5-ethoxy-2-nitrophenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | (4-Acetyl-3-bromo-5-ethoxyphenyl)methanol and/or (2-Acetyl-3-bromo-5-ethoxyphenyl)methanol |

Computational and Theoretical Studies on 3 Bromo 5 Ethoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for (3-Bromo-5-ethoxyphenyl)methanol would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G++(d,p), to obtain a detailed description of its electron density distribution and related properties. Such studies on analogous brominated phenols and aromatic ethers have demonstrated that DFT accurately models molecular structures and electronic characteristics influenced by substituent effects. molport.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the oxygen atom of the ethoxy group, which acts as an electron-donating group. The electron-donating nature of the ethoxy group increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-Br bond, indicating that these are the sites for potential nucleophilic attack or electron acceptance. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic transition properties. A smaller gap suggests higher reactivity.

Illustrative Frontier Orbital Data for this compound

| Molecular Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.25 | Aromatic Ring, Ethoxy Oxygen |

| LUMO | -0.98 | Aromatic Ring, C-Br bond |

| HOMO-LUMO Gap | 5.27 | - |

An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In an ESP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the hydroxyl and ethoxy groups, reflecting their high electron density and their role as hydrogen bond acceptors. A region of positive potential (blue) is expected around the hydroxyl hydrogen, indicating its acidic character and ability to act as a hydrogen bond donor. Furthermore, a region of positive electrostatic potential, known as a σ-hole, is anticipated on the bromine atom along the axis of the C-Br bond. nih.gov This feature is characteristic of halogenated compounds and indicates a site for potential halogen bonding interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses conformational flexibility due to the rotation around several single bonds, primarily the C-O bonds of the ethoxy group and the C-C bond of the hydroxymethyl group. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.

Computational studies on similar substituted benzenes and benzyl (B1604629) alcohols have shown that the orientation of such substituent groups relative to the benzene ring is governed by a delicate balance of steric hindrance and electronic effects. For this compound, the most stable conformation would likely involve the ethyl group of the ethoxy substituent being oriented away from the adjacent bromine atom to minimize steric repulsion. Similarly, the hydroxymethyl group's orientation will influence its intramolecular hydrogen bonding potential.

Molecular Dynamics (MD) simulations could further elucidate the dynamic behavior of the molecule in different environments (e.g., in solution), providing insights into how intermolecular interactions influence its conformational preferences over time.

Illustrative Conformational Energy Data

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-O-C) |

|---|---|---|

| Global Minimum (Anti-periplanar ethoxy) | 0.00 | ~180° |

| Local Minimum (Syn-periplanar ethoxy) | 2.5 | ~0° |

| Rotational Transition State | 5.8 | ~90° |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential reaction pathways for this compound, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid. The core structure, benzyl alcohol, is a model compound for such oxidation reactions. uni.lu DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. For the oxidation of this compound, theoretical modeling would help in understanding the mechanism, whether it proceeds via a direct hydrogen abstraction or through the formation of an intermediate complex. Analysis of the transition state geometry provides insights into the bond-breaking and bond-forming processes that occur during the reaction. Similarly, reactions involving the bromine atom, such as nucleophilic aromatic substitution or the formation of organometallic reagents, can be modeled to predict their feasibility and regioselectivity.

Spectroscopic Property Prediction through Quantum Chemical Methods

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra serve as a powerful tool for assigning experimental signals and confirming the molecular structure. The calculated shifts for this compound would be influenced by the electronic effects of the bromo, ethoxy, and hydroxymethyl substituents.

Vibrational (IR/Raman) Spectroscopy: The vibrational frequencies and intensities can be computed to generate theoretical infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various aromatic C-H and C-C vibrations.

Mass Spectrometry: While predicting a full mass spectrum is complex, quantum chemistry can be used to calculate the energies of potential fragment ions, helping to rationalize the fragmentation patterns observed in experimental mass spectrometry. chemicalbook.com For this compound, key fragmentation pathways could involve the loss of water from the hydroxymethyl group or cleavage of the ethyl group.

Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 64.5 |

| C-Br | 122.8 |

| C-O(Et) | 159.5 |

| Aromatic CH | 110-125 |

| Ethoxy -CH₂- | 63.7 |

| Ethoxy -CH₃ | 14.8 |

Future Directions and Emerging Research Avenues for 3 Bromo 5 Ethoxyphenyl Methanol

Development of Novel and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic procedures for (3-Bromo-5-ethoxyphenyl)methanol are not widely reported in peer-reviewed literature. The development of novel and, particularly, sustainable synthetic routes would be a crucial first step in unlocking its research potential.

Future research could focus on:

Greener Bromination and Ethoxylation Strategies: Exploring methods that move away from harsh or hazardous reagents. This could involve enzymatic bromination or the use of more environmentally benign brominating agents. Similarly, greener methods for etherification, such as using ethanol (B145695) as both a solvent and reagent under catalytic conditions, could be investigated.

One-Pot Syntheses: Designing a streamlined process from a readily available precursor, such as 3,5-dihydroxybenzoic acid or a derivative, would enhance efficiency and reduce waste. This could involve a sequence of esterification, etherification, bromination, and reduction in a single reaction vessel.

Catalytic Reductions: Investigating highly efficient and selective catalytic systems for the reduction of a corresponding aldehyde or carboxylic acid precursor. This would be an improvement over traditional stoichiometric reducing agents, offering better atom economy and easier purification.

A key research goal would be to develop a scalable and cost-effective synthesis that provides high purity this compound, making it more accessible for subsequent studies.

Exploration of its Utility in Materials Science

The structure of this compound makes it an intriguing building block for materials science, an area where it remains largely unexplored.

Functional Polymers:

The presence of a polymerizable hydroxyl group and a reactive bromo-group opens up possibilities for creating functional polymers. Future research could explore its use as a monomer or a functional comonomer in the synthesis of:

Flame-Retardant Polymers: The bromine atom could impart flame-retardant properties to polymers.

High Refractive Index Polymers: The aromatic and bromine components can contribute to a higher refractive index, which is desirable for optical applications.

Functionalized Polymer Surfaces: The molecule could be grafted onto polymer backbones to introduce specific functionalities, such as sites for further chemical modification.

Organic Electronics Precursors:

Substituted aromatic compounds are central to the field of organic electronics. This compound could serve as a precursor for:

Organic Light-Emitting Diodes (OLEDs): Through cross-coupling reactions at the bromine position, it could be incorporated into larger conjugated systems that form the emissive or charge-transporting layers in OLEDs.

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As a component of the organic semiconductor layer.

A systematic study of the photophysical and electronic properties of derivatives of this compound would be necessary to evaluate its potential in these applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of continuous flow processes and automated synthesis platforms is revolutionizing chemical manufacturing and drug discovery. The integration of this compound into these systems is a logical future direction.

Research in this area could involve:

Developing Flow Synthesis Modules: Designing and optimizing micro- or meso-scale flow reactors for each step of its synthesis (e.g., bromination, etherification, reduction). This would allow for safer handling of potentially hazardous reagents and better control over reaction parameters.

Automated Derivatization: Using automated platforms to rapidly generate a library of derivatives from this compound. For example, the hydroxyl group could be esterified or etherified with a variety of partners, and the bromo-group could be subjected to a range of cross-coupling reactions. This would facilitate structure-activity relationship (SAR) studies.

Potential as a Scaffold for High-Throughput Synthesis Libraries

In drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of related compounds is crucial. This compound is well-suited to serve as a scaffold for such high-throughput synthesis (HTS) libraries.

Its key features as a scaffold include:

Two Points of Diversity: The hydroxyl and bromo-substituents provide two independent sites for chemical modification.

Tunable Properties: The ethoxy group can be varied to other alkoxy groups to fine-tune properties like solubility and lipophilicity.

Future research would focus on developing robust and parallel synthesis protocols to create libraries of compounds based on this scaffold. These libraries could then be screened for a variety of biological activities or material properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.